Chloro(diethenyl)phenylsilane
Description
Significance and Context within Organosilicon Chemistry
Organosilicon compounds, which contain carbon-silicon bonds, are fundamental to modern materials science, with applications ranging from sealants and adhesives to advanced electronics and biomedical devices. wikipedia.orgresearchgate.net Within this broad field, functionalized organosilanes like Chloro(diethenyl)phenylsilane are critical reagents that enable the precise construction of complex molecular architectures.
The significance of this compound lies in its trifunctional nature:
Si-Cl Bond: The chloro group provides a highly reactive site for nucleophilic substitution, allowing for the attachment of a wide array of other functional groups or for condensation reactions to form siloxane (Si-O-Si) networks. cymitquimica.com
Vinyl Groups (CH₂=CH-): The two vinyl groups are susceptible to polymerization, particularly through addition reactions like hydrosilylation, making the molecule an ideal building block or cross-linker for silicone polymers. dakenchem.comwikipedia.org This allows for the creation of materials with enhanced mechanical properties, thermal stability, or tailored refractive indices. dakenchem.comrsc.org
Phenyl Group (C₆H₅-): The phenyl group imparts thermal stability and modifies the electronic and optical properties of the resulting materials.
This combination allows the molecule to act as a bridge between organic and inorganic materials, a core concept in the application of silane (B1218182) coupling agents. researchgate.netdakenchem.com While specific research on this compound is not widespread, its structure is analogous to other well-studied multifunctional silanes, such as styryl(vinyl)silanes, which are used to synthesize thermally stable polymers with fused sila-bicyclic structures. rsc.orgrsc.org
Historical Trajectories and Modern Relevance of Functionalized Organosilanes
The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgsbfchem.comnumberanalytics.com This foundational work opened the door to a new area of chemistry. However, it was the extensive and pioneering research of English chemist Frederic S. Kipping in the early 20th century that truly established the field. wikipedia.orgwikipedia.orggoodreads.com Kipping synthesized a vast number of organosilicon compounds using Grignard reagents, studied their reactions, and was the first to prepare silicone oligomers and polymers, coining the term "silicone." wikipedia.orggoodreads.comiust.ac.ir
Early work focused on simpler alkyl and aryl silanes. gtsi.hk The subsequent development of methods to introduce specific functional groups—creating "functionalized organosilanes"—dramatically expanded their utility. acs.orgtandfonline.com The ability to incorporate reactive sites like chloro, vinyl, amino, or epoxy groups allowed chemists to design and synthesize materials with specific, predictable functions. researchgate.netinnovationforever.com
Today, the modern relevance of functionalized organosilanes is immense. They are indispensable in creating high-performance materials. For instance, vinyl-functionalized silanes are crucial for producing weather-resistant polymers and reinforcing elastomers. dakenchem.com The ongoing development of new catalytic methods continues to expand the possibilities for synthesizing novel organosilanes, driving innovation in fields from materials science to medicine. numberanalytics.comacs.org
Unique Structural Features and Electronic Environment of this compound
The reactivity and properties of this compound are dictated by the interplay of electronic effects from its three different substituents, which create a unique environment around the central silicon atom. numberanalytics.combrilliant.org
The C-Si bond is longer and weaker than a C-C bond and is polarized toward the more electronegative carbon atom. wikipedia.org The various groups attached to the silicon in this compound modify its electronic density and reactivity through several mechanisms:
Inductive Effect: The highly electronegative chlorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the silicon atom. This makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.
Resonance and (p-d)π Bonding: The phenyl group can influence the silicon center through resonance. A long-standing concept in organosilicon chemistry is the interaction between the p-orbitals of the phenyl ring and the vacant d-orbitals of the silicon atom, known as (p-d)π back-bonding. vedantu.comnih.gov Although the extent of this interaction is a topic of debate, it is thought to influence the electronic properties and stability of arylsilanes. nih.gov
Hyperconjugation: The vinyl groups can also interact with the silicon center. The σ-bonds of the C-H atoms adjacent to the Si-C bond can interact with the π-system of the double bond, a phenomenon known as hyperconjugation, which can affect stability and reactivity. allen.in
This combination of a strong inductive pull from the chlorine, potential resonance with the phenyl group, and the reactive π-bonds of the vinyl groups makes this compound a highly versatile, yet complex, reagent. The silicon atom acts as a nexus of competing electronic influences, which can be strategically exploited in chemical synthesis.
Data Tables
Table 1: Physicochemical Properties of Related Phenyl and Vinyl Chlorosilanes Interactive Data Table
| Property | Dichloro(divinyl)silane chemsrc.com | Chloro(dimethyl)phenylsilane sigmaaldrich.comsigmaaldrich.com | Chloro(methyl)diphenylsilane cymitquimica.com |
|---|---|---|---|
| CAS Number | 1745-72-8 | 768-33-2 | 144-79-6 |
| Molecular Formula | C₄H₆Cl₂Si | C₈H₁₁ClSi | C₁₃H₁₃ClSi |
| Molecular Weight | 153.08 g/mol | 170.71 g/mol | 216.78 g/mol |
| Appearance | Colorless liquid | Clear, colorless to light yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 117.0 °C | 194-198 °C | ~243 °C (Predicted) |
| Density | 1.1 g/cm³ | 1.017 g/mL at 25 °C | 1.11 g/cm³ (Predicted) |
| Refractive Index | 1.449 | n20/D 1.509 | n20/D 1.579 (Predicted) |
Structure
3D Structure
Properties
CAS No. |
135191-59-2 |
|---|---|
Molecular Formula |
C10H11ClSi |
Molecular Weight |
194.73 g/mol |
IUPAC Name |
chloro-bis(ethenyl)-phenylsilane |
InChI |
InChI=1S/C10H11ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 |
InChI Key |
BEELYNRVEUBGCS-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](C=C)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Elucidating Reactivity and Mechanistic Pathways of Chloro Diethenyl Phenylsilane
Transformations Involving the Silicon-Chlorine Moiety
The silicon-chlorine (Si-Cl) bond is the most reactive site in the molecule for polar or nucleophilic reactions. The significant difference in electronegativity between silicon and chlorine results in a highly polarized bond, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions at the Silicon Center
The electrophilic nature of the silicon atom in the Si-Cl bond facilitates nucleophilic substitution, a fundamental reaction pathway for chlorosilanes. csbsju.edu In these reactions, a nucleophile attacks the silicon center, leading to the displacement of the chloride ion, which is an effective leaving group. csbsju.edulibretexts.org This process is a cornerstone for synthesizing a wide array of organosilicon derivatives.
The general mechanism involves the attack of a nucleophile (Nu:) on the silicon atom, proceeding through a trigonal bipyramidal transition state, and resulting in the formation of a new bond and the expulsion of the chloride anion.
General Reaction: R¹R²R³Si-Cl + Nu⁻ → R¹R²R³Si-Nu + Cl⁻
Common nucleophiles include water, alcohols, amines, and carbanions, leading to the formation of silanols, alkoxysilanes, silylamines, and tetraorganosilanes, respectively. libretexts.org The reactivity of the Si-Cl bond in chloro(diethenyl)phenylsilane is influenced by the steric hindrance and electronic effects of the phenyl and vinyl substituents.
Hydrolytic Stability and Controlled Condensation to Siloxanes
In the presence of water, this compound undergoes hydrolysis, a specific type of nucleophilic substitution where water acts as the nucleophile. researchgate.net The initial product is a silanol (B1196071), diethenyl(phenyl)silanol. This reaction is typically rapid and exothermic.
Hydrolysis: C₆H₅(CH₂=CH)₂Si-Cl + H₂O → C₆H₅(CH₂=CH)₂Si-OH + HCl
Silanols are often unstable and readily undergo condensation reactions, where two silanol molecules combine to form a disiloxane, eliminating a molecule of water. This process can continue, leading to the formation of longer siloxane chains (polysiloxanes) or cyclic siloxanes. bohrium.com
Condensation: 2 C₆H₅(CH₂=CH)₂Si-OH → [C₆H₅(CH₂=CH)₂Si]₂O + H₂O
The kinetics of hydrolysis and condensation are significantly influenced by reaction conditions such as pH, temperature, solvent, and the concentration of water. nih.govresearchgate.net Under acidic or basic catalysis, these reactions are accelerated. afinitica.com By carefully controlling these parameters, the condensation process can be directed to yield specific oligomeric or polymeric structures with desired properties, while retaining the reactive vinyl groups for further functionalization.
Derivatization via Organometallic Reagents
The Si-Cl bond readily reacts with potent carbon-based nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). orgsyn.orgmsu.edu This reaction is a powerful method for forming stable silicon-carbon bonds, allowing for the introduction of a wide variety of organic functional groups onto the silicon atom. orgsyn.org
Reaction with Grignard Reagent: C₆H₅(CH₂=CH)₂Si-Cl + R-MgBr → C₆H₅(CH₂=CH)₂Si-R + MgBrCl
The reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic silicon center. youtube.comyoutube.com These reactions often require anhydrous conditions due to the high reactivity of organometallic reagents with water. The choice of the organometallic reagent allows for the synthesis of tailored tetraorganosilanes, where the original chloro group is replaced by an alkyl, aryl, or other organic moiety. While highly reactive organolithium reagents generally react smoothly, less reactive organomagnesium reagents may require higher temperatures or catalysts to proceed to completion. orgsyn.org
Reactions of the Ethenyl (Vinyl) Functional Groups
The two vinyl groups on the silicon atom provide sites for addition reactions, most notably hydrosilylation. These reactions allow for the modification of the molecule and its incorporation into polymeric networks.
Hydrosilylation Chemistry of Diethenylsilanes
Hydrosilylation is a highly significant reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. mdpi.com This process is typically catalyzed by transition metal complexes and is an atom-economical method for forming silicon-carbon bonds. mdpi.com The diethenyl groups of this compound can react with hydrosilanes or polysiloxanes containing Si-H groups, a process widely used for crosslinking silicone polymers to form elastomers. mdpi.com
General Hydrosilylation Scheme: C₆H₅(CH₂=CH)₂Si-Cl + 2 R₃Si-H --(Catalyst)--> C₆H₅(R₃SiCH₂CH₂)₂Si-Cl
The reaction can be controlled to achieve mono- or di-addition across the two vinyl groups.
Catalytic Systems and their Influence on Chemoselectivity and Regioselectivity
The outcome of the hydrosilylation reaction is profoundly dependent on the choice of catalyst. Catalysts not only accelerate the reaction but also dictate its selectivity. researchgate.net
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of this compound, a key challenge is to perform hydrosilylation at the vinyl groups without affecting the Si-Cl bond. Many hydrosilylation catalysts are compatible with the Si-Cl moiety, allowing the vinyl groups to react selectively. Another aspect is controlling the reaction to add to one vinyl group versus both.
Regioselectivity: The addition of the Si-H bond across the vinyl group (–CH=CH₂) can result in two different regioisomers:
β-addition (anti-Markovnikov): The silicon atom adds to the terminal carbon of the double bond. This is typically the major product in platinum-catalyzed reactions. researchgate.net
α-addition (Markovnikov): The silicon atom adds to the secondary carbon of the double bond.
A vast number of transition metal complexes based on platinum, rhodium, ruthenium, iron, and cobalt have been developed as hydrosilylation catalysts. mdpi.comresearchgate.net Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly active but can exhibit low selectivity. mdpi.com Other metals and ligand modifications are used to steer the reaction towards a specific regioisomeric product. rsc.orgorganic-chemistry.org For example, certain ruthenium and cobalt catalysts have been shown to favor the formation of α- or Z-isomers. researchgate.net The choice of catalyst and reaction conditions is therefore critical for controlling the molecular architecture of the final product.
The table below summarizes the influence of various catalytic systems on the hydrosilylation of terminal alkenes and alkynes, which serves as a model for the reactivity of the vinyl groups in this compound.
| Catalyst System | Metal Center | Typical Regioselectivity | Notes |
|---|---|---|---|
| Speier's Catalyst (H₂PtCl₆) | Platinum | β (anti-Markovnikov) | One of the earliest and most common catalysts. mdpi.com |
| Karstedt's Catalyst | Platinum | β (anti-Markovnikov) | Highly active Pt(0) complex; may cause side reactions like isomerization. mdpi.com |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Rhodium | trans-β | Stereoselectivity can be solvent-dependent. |
| [Cp*Ru(MeCN)₃]PF₆ | Ruthenium | α (Markovnikov) for alkynes | Provides access to α-vinylsilanes from terminal alkynes. |
| Cobalt(0) NHC Complexes | Cobalt | Variable (α or β) | Selectivity can be tuned by ligand structure. researchgate.net |
| Iron-based Catalysts | Iron | β (anti-Markovnikov) | An earth-abundant and less expensive alternative to platinum. researchgate.net |
| Palladium-NHC Complexes | Palladium | Allylsilanes (from allenes) | Demonstrates how metal identity dictates reaction pathway. organic-chemistry.org |
Stereochemical Aspects in Hydrosilylation of Vinylsilanes
The hydrosilylation of vinylsilanes, including this compound, is a pivotal reaction for the formation of silicon-carbon bonds. The stereochemical outcome of this reaction is highly dependent on the catalyst employed and the nature of the substituents on both the silane (B1218182) and the vinyl group.
Hydrosilylation can proceed via different stereochemical pathways, leading to either syn- or anti-addition of the silicon hydride across the double bond. The choice of catalyst plays a crucial role in determining the predominant stereoisomer. For instance, platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalyst, are widely used and generally favor syn-addition, leading to the formation of the (E)-isomer of the resulting vinylsilane. nih.gov Rhodium and ruthenium-based catalysts can also be employed and may exhibit different stereoselectivities depending on the ligand environment of the metal center. nih.gov
The steric bulk of the substituents on the silicon atom and the vinyl group can also influence the stereochemical course of the reaction. In the case of this compound, the presence of the phenyl group and the two vinyl groups introduces significant steric hindrance around the silicon atom, which can affect the approach of the hydrosilane to the catalyst and the subsequent insertion of the vinyl group.
Detailed Mechanistic Investigations of Hydrosilylation Processes
The mechanism of transition metal-catalyzed hydrosilylation of vinylsilanes has been extensively studied, with the Chalk-Harrod mechanism being one of the most widely accepted models for platinum-catalyzed reactions. researchgate.net This mechanism involves a series of steps:
Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center (e.g., Pt(0)) to form a metal-silyl-hydride intermediate.
Olefin Coordination: The vinyl group of the vinylsilane coordinates to the metal center.
Migratory Insertion: The coordinated vinyl group inserts into the metal-hydride bond. This step can occur in two ways, leading to either the α- or β-adduct. The regioselectivity is influenced by both electronic and steric factors.
Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to afford the final hydrosilylated product and regenerate the active catalyst.
While the Chalk-Harrod mechanism provides a general framework, modified mechanisms have been proposed to account for observed side reactions such as olefin isomerization and dehydrogenative silylation. princeton.edu Detailed kinetic studies and computational modeling have been instrumental in refining these mechanistic models and understanding the factors that control the reaction rate and selectivity. For instance, computational studies on related systems have helped to elucidate the transition state structures and energy barriers associated with different mechanistic pathways. nih.gov
Radical Polymerization and Addition Reactions to Olefinic Bonds
The vinyl groups of this compound are susceptible to radical-mediated reactions, including polymerization and addition reactions.
Radical Polymerization: In the presence of a radical initiator, the vinyl groups can undergo chain-growth polymerization to form polysiloxanes with vinyl side chains or cross-linked networks. The polymerization of vinylsilanes is a complex process influenced by factors such as the nature of the initiator, monomer concentration, and reaction temperature. The kinetics of radical polymerization typically involve initiation, propagation, and termination steps. stanford.edu The presence of the chloro and phenyl substituents on the silicon atom can influence the reactivity of the vinyl groups and the properties of the resulting polymer. For instance, the phenyl group may affect the thermal stability and refractive index of the polymer.
Radical Addition: Free radical addition to the olefinic bonds of vinylsilanes provides a route to functionalized organosilanes. These reactions are typically initiated by the homolytic cleavage of a radical precursor, which then adds to the double bond. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate. In the case of vinylsilanes, the addition of a radical (X•) can lead to two possible radical intermediates. The stability of these intermediates, and thus the regiochemical outcome, is influenced by the electronic effects of the silyl (B83357) group. Generally, the radical will add to the less substituted carbon of the vinyl group, leading to the formation of the more stable radical on the carbon adjacent to the silicon atom. nih.gov
Cycloaddition Reactions and Other Pericyclic Processes
The vinyl groups of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org Silyl-substituted dienes and dienophiles have been shown to be effective participants in Diels-Alder reactions, with the silyl group often influencing the regioselectivity and stereoselectivity of the cycloaddition. nih.govnih.gov For instance, silyloxydienes have been found to exhibit high exo selectivity in reactions with certain dienophiles, a deviation from the more common endo selectivity. nih.govresearchgate.net
While specific examples of Diels-Alder reactions involving this compound as the dienophile are not extensively documented, its vinyl groups possess the necessary π-system to participate in such transformations. The reactivity of the vinyl groups as dienophiles would be influenced by the electronic nature of the chloro(phenyl)silyl substituent.
Other pericyclic reactions, such as ene reactions and [2+2] cycloadditions, could also be envisioned for this compound, further expanding its synthetic utility.
Synergistic and Competing Reactivities between Chloro and Ethenyl Functionalities
The presence of both a reactive chloro group and vinyl groups on the same silicon atom in this compound gives rise to the potential for synergistic and competing reactivities. The chloro group is susceptible to nucleophilic substitution, while the vinyl groups can undergo a variety of addition and polymerization reactions.
The interplay between these two functionalities allows for sequential or one-pot reactions to generate complex organosilicon structures. For example, the chloro group can be first substituted with a nucleophile, followed by a reaction at the vinyl groups, or vice versa. The reaction conditions can be tuned to favor one reaction pathway over the other.
Competition between the two reactive sites is also a key consideration. For instance, under certain conditions, a reagent might react with both the chloro and vinyl groups, leading to a mixture of products. The relative reactivity of the Si-Cl bond and the C=C double bonds will depend on the specific reagents and reaction conditions employed. For example, in reactions with certain nucleophiles, substitution at the silicon center might be favored, while under radical conditions, addition to the vinyl groups will likely dominate. The reaction of chloroalkyl(vinyl)silanes with N,N-dichloro sulfonamides has been shown to result in products of chlorosulfonamidation of the double bonds, and in some cases, intramolecular heterocyclization involving both the chloro and vinyl functionalities. bohrium.com
Computational and Spectroscopic Probes of Reaction Dynamics
Computational chemistry and various spectroscopic techniques are invaluable tools for elucidating the reaction dynamics of this compound.
Computational Probes: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. nih.gov Such calculations provide deep insights into the factors that control reactivity and selectivity. For example, computational studies on the hydrosilylation of vinylsilanes have helped to rationalize the observed regio- and stereoselectivities by examining the relative energies of different reaction intermediates and transition states. nih.gov
Spectroscopic Probes: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for monitoring the progress of reactions involving this compound and for characterizing the resulting products.
NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy can be used to identify the different functional groups present in the starting materials and products, and to determine the stereochemistry of the reaction products. In-situ NMR studies can provide real-time information about the reaction kinetics and the formation of intermediates. princeton.edu
IR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is useful for monitoring the disappearance of reactants and the appearance of products by tracking the characteristic vibrational frequencies of key functional groups, such as the Si-Cl, C=C, and Si-H bonds.
The combination of computational and spectroscopic methods provides a powerful approach for a comprehensive understanding of the complex reactivity of this compound.
Polymerization and Copolymerization Science of Chloro Diethenyl Phenylsilane
Homopolymerization Mechanisms of Chloro(diethenyl)phenylsilane
The homopolymerization of this compound, a monomer featuring two reactive vinyl groups and a hydrolyzable chloro-silyl bond, can theoretically proceed through various mechanisms, including free radical, cationic, and anionic polymerization. The presence of the silicon atom and the phenyl group influences the reactivity of the vinyl groups, while the chloro substituent offers potential for subsequent modification or crosslinking.
Free Radical Polymerization Kinetics and Control
Free radical polymerization is a common method for polymerizing vinyl monomers. The process is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. These radicals then add to the vinyl groups of the this compound monomer, initiating a growing polymer chain. uomustansiriyah.edu.iqfiveable.metutorsglobe.com
The kinetics of free radical polymerization are governed by the rates of initiation, propagation, and termination. uomustansiriyah.edu.iqfiveable.me The rate of polymerization () is generally expressed as:
where:
is the rate constant for propagation
is the monomer concentration
is the concentration of active radical centers fiveable.me
For vinylsilanes, the reactivity in free radical polymerization can be influenced by the nature of the substituents on the silicon atom. The silicon atom can affect the electron density of the vinyl group through inductive and resonance (dπ-pπ) effects. vot.pl However, the presence of two vinyl groups in this compound suggests a high propensity for crosslinking, leading to the formation of a network polymer structure rather than a linear homopolymer. The kinetics would be further complicated by the increasing viscosity and gelation as the reaction proceeds.
Control over the polymerization can be challenging due to the difunctional nature of the monomer. To mitigate premature gelation and control the molecular weight and architecture, techniques such as solution polymerization at high dilution or controlled radical polymerization (CRP) methods could theoretically be employed. CRP techniques, like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could potentially offer better control over the polymerization of monofunctional vinylsilanes, but their application to a divinyl monomer like this compound would require careful optimization to manage crosslinking. nih.gov Chain transfer reactions, which can terminate a growing chain and initiate a new one, can also play a significant role in controlling the final polymer properties. mcmaster.caresearchgate.netacs.org
Cationic Polymerization Initiators and Pathways
Cationic polymerization of vinyl monomers is typically initiated by strong protic acids (e.g., HClO₄, H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃, SnCl₄), often in the presence of a co-initiator like water or an alkyl halide. orientjchem.orgstanford.edumdpi.com For vinylsilanes, the electron-releasing nature of the silyl (B83357) group can stabilize a cationic center on the β-carbon, making them susceptible to cationic polymerization.
The initiation step involves the addition of a cation to the vinyl group, forming a carbocationic active center. This active center then propagates by adding to subsequent monomer units. The pathway of cationic polymerization is highly sensitive to the reaction conditions, including the choice of initiator, solvent polarity, and temperature, which are often kept low to suppress side reactions. stanford.edu
In the case of this compound, the polymerization could be initiated by a Lewis acid, which would interact with the vinyl group to generate a propagating carbocation. The presence of two vinyl groups would again favor the formation of a crosslinked network.
Furthermore, the chloro-silyl group introduces the possibility of a parallel or subsequent reaction pathway involving the Si-Cl bond. Chlorosilanes are precursors for polysiloxanes through hydrolysis and condensation. jst.go.jpslideshare.netacs.orgmdpi.com While cationic polymerization primarily targets the vinyl groups, certain cationic initiators or reaction conditions could also promote the condensation of the silanol (B1196071) groups formed from the hydrolysis of the Si-Cl bond, leading to a complex hybrid polymer structure. Cationic ring-opening polymerization of cyclosiloxanes is a well-established method, and while this compound is not a cyclic monomer, the reactivity of the Si-Cl bond under cationic conditions is a relevant consideration. acs.orgnih.govgoogle.comresearchgate.net
Anionic Polymerization Methodologies
Anionic polymerization is initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or alkali metals. tutorsglobe.comethernet.edu.etdu.edu.eg This method is particularly effective for monomers with electron-withdrawing substituents, but it can also be used for other monomers like styrene (B11656) under controlled conditions. The polymerization proceeds via a propagating carbanion. A key advantage of anionic polymerization is the potential for "living" polymerization, where termination and chain transfer reactions are absent, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. ethernet.edu.etdu.edu.eglibretexts.org
For this compound, the phenyl group attached to the silicon atom would provide some stabilization for an adjacent carbanion. The initiation would involve the addition of the nucleophilic initiator to one of the vinyl groups, generating a propagating anionic center.
However, the presence of the Si-Cl bond poses a significant challenge for anionic polymerization. The nucleophilic initiator and the propagating carbanion can react with the electrophilic silicon center of the Si-Cl bond. This side reaction would consume the initiator and terminate the growing chains, preventing the formation of high molecular weight polymers. Therefore, successful anionic polymerization of this compound would likely require the protection of the chloro-silyl group or the use of very specific reaction conditions and initiators that are selective towards the vinyl groups. The difunctionality of the monomer also predisposes it to crosslinking in an anionic polymerization, similar to free radical and cationic methods.
Copolymerization with Diverse Monomers
The presence of vinyl groups allows this compound to be copolymerized with a variety of other vinyl monomers. Copolymerization can be used to tailor the properties of the resulting polymer, incorporating the features of the organosilane into a wider range of materials.
Reactivity Ratios and Microstructure in Copolymers with Vinyl Monomers
The microstructure of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by the monomer reactivity ratios, r₁ and r₂. For the copolymerization of monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:
where k₁₁ and k₂₂ are the rate constants for the addition of a monomer to a growing chain with the same terminal monomer, and k₁₂ and k₂₁ are the rate constants for the addition of the other monomer.
If r₁ > 1, the growing chain ending in M₁ prefers to add another M₁.
If r₁ < 1, it prefers to add M₂.
If r₁ ≈ 1, the addition is random.
If r₁ ≈ 0, M₁ does not readily homopolymerize.
If r₁r₂ = 1, an ideal (random) copolymer is formed.
If r₁r₂ = 0, an alternating copolymer is likely.
Table 1: Illustrative Reactivity Ratios for Copolymerization of Vinylsilanes (M₂) with Styrene (M₁)
| Vinylsilane (M₂) | r₁ (Styrene) | r₂ (Vinylsilane) | r₁ * r₂ | Copolymer Type | Reference |
| Phenylvinylsilane | 5.7 | 0 | 0 | Alternating tendency | researchgate.net |
| p-Vinylphenylmethylsilane | 0.91 | 1.1 | ~1 | Ideal/Random | researchgate.net |
| Vinyltriethoxysilane (B1683064) | >1 | <1 | - | Blocky (Styrene) | researchgate.net |
| Vinyltriacetoxysilane | <1 | >1 | - | Blocky (Vinylsilane) | researchgate.net |
This table is illustrative and based on data for analogous compounds.
The microstructure of copolymers derived from this compound would be further complicated by its difunctionality, leading to branched or crosslinked structures where the silane (B1218182) monomer acts as a crosslinking agent.
Development of Organosilicon-Based Copolymers
The copolymerization of this compound with other monomers is a route to novel organosilicon-based copolymers with tailored properties. The incorporation of the silane monomer can enhance properties such as thermal stability, gas permeability, and surface properties. tandfonline.com The pendant chloro-silyl groups in the resulting copolymer also serve as reactive sites for further modification.
For example, these chloro groups can be hydrolyzed to form silanol groups (Si-OH). These silanol groups can then undergo condensation reactions to form siloxane (Si-O-Si) crosslinks, a process that can be used to cure the material and improve its mechanical and thermal properties. jst.go.jpmdpi.com This dual reactivity (vinyl polymerization followed by condensation of silyl groups) is a key feature in the development of advanced materials like coatings, adhesives, and hybrid organic-inorganic composites. nih.govencyclopedia.pub
The development of such copolymers can be achieved through various polymerization techniques. Free radical polymerization is a common choice for many vinyl monomers. tandfonline.comvot.pl Emulsion copolymerization has also been explored for vinylsilanes, offering advantages in terms of heat transfer and control over the polymer morphology. acs.orgresearchgate.net The synthesis of block copolymers containing vinylsilane segments is also possible, for instance, through living polymerization techniques followed by sequential monomer addition. researchgate.net These advanced architectures allow for the creation of well-defined nanostructures and materials with precisely controlled properties.
Cross-linking Chemistry for Network and Thermoset Formation
This compound is a trifunctional monomer, possessing three distinct reactive sites: a hydrolyzable silicon-chlorine (Si-Cl) bond and two polymerizable vinyl (ethenyl) groups. This unique combination of functionalities allows for the formation of complex, cross-linked polymer networks and thermosetting materials through several distinct chemical pathways. The choice of cross-linking strategy dictates the final network architecture, cross-link density, and the resultant physicochemical properties of the material, such as thermal stability, mechanical strength, and solvent resistance.
The primary mechanisms for inducing cross-linking using this monomer are hydrolytic condensation of the chlorosilyl group and polymerization reactions involving the vinyl groups.
Cross-linking via Hydrolytic Condensation
The Si-Cl bond is highly susceptible to hydrolysis, providing a robust method for forming inorganic siloxane (Si-O-Si) cross-links. This process typically occurs in two sequential steps:
Hydrolysis: The this compound molecule reacts with water, leading to the substitution of the chlorine atom with a hydroxyl group. This reaction forms a reactive silanol intermediate, diethenyl(hydroxy)phenylsilane, and generates hydrochloric acid (HCl) as a byproduct.
C₆H₅(CH₂=CH)₂Si-Cl + H₂O → C₆H₅(CH₂=CH)₂Si-OH + HCl
Condensation: The newly formed silanol intermediates are unstable and readily undergo self-condensation or condensation with other silanol groups present in the system. This reaction forms a stable, covalent siloxane bond and releases a molecule of water.
2 C₆H₅(CH₂=CH)₂Si-OH → [C₆H₅(CH₂=CH)₂Si]-O-[Si(CH₂=CH)₂C₆H₅] + H₂O
When this process occurs with a population of monomers, a three-dimensional network is built, cross-linked by strong Si-O-Si bridges. This chemistry is fundamental to sol-gel processes and the curing of silicone resins. The vinyl groups may remain unreacted during this process, serving as latent reactive sites for subsequent modification or polymerization, or they can be part of pre-existing polymer chains, allowing the hydrolytic condensation to act as a post-polymerization cross-linking mechanism.
Cross-linking via Vinyl Group Reactions
The two vinyl groups on each monomer unit provide a pathway for forming organic, carbon-carbon cross-links. This can be achieved through several polymerization mechanisms.
Free-Radical Polymerization: In the presence of a thermal or photochemical initiator (e.g., benzoyl peroxide, Azobisisobutyronitrile), the vinyl groups can undergo free-radical polymerization. Because each monomer unit contains two vinyl groups (a functionality of 2 for this reaction), polymerization leads directly to a highly branched and ultimately cross-linked network structure. The reaction proceeds rapidly upon initiation, converting the liquid monomer into an insoluble and infusible thermoset solid. The resulting network consists of polymethylene chains cross-linking the silicon centers.
Hydrosilylation: This is a highly efficient and specific addition reaction between a vinyl group and a silicon-hydride (Si-H) group, typically catalyzed by a platinum complex such as Karstedt's or Speier's catalyst. To form a network, this compound (providing the vinyl functionality) is reacted with a multifunctional hydrosilane cross-linking agent (i.e., a molecule containing two or more Si-H bonds). The reaction forms stable ethyl-silicon (Si-CH₂-CH₂-Si) linkages without generating any byproducts, resulting in a clean curing process with minimal shrinkage. This method allows for precise control over stoichiometry and network density.
The following table summarizes the key cross-linking strategies for this compound.
| Cross-linking Method | Reactive Groups Involved | Typical Conditions / Reagents | Resulting Linkage | Key Network Characteristics |
|---|---|---|---|---|
| Hydrolytic Condensation | Si-Cl, H₂O | Presence of moisture (ambient or added); catalyst optional (e.g., amine) | Siloxane (Si-O-Si) | High thermal stability; inorganic backbone; generates HCl byproduct. |
| Free-Radical Polymerization | C=C (Vinyl) | Thermal or UV initiator (e.g., AIBN, Benzoyl Peroxide) | Carbon-Carbon (C-C) | Forms organic polymer chains; rapid, direct thermoset formation. |
| Hydrosilylation | C=C (Vinyl) + Si-H | Platinum catalyst (e.g., Karstedt's catalyst); multifunctional hydrosilane | Ethyl-silicon (Si-CH₂-CH₂-Si) | High efficiency; no byproducts (addition cure); precise stoichiometric control. |
Controlled Polymerization Techniques for this compound
While free-radical polymerization of this compound leads directly to an intractable thermoset network, controlled polymerization techniques (CPTs), also known as living radical polymerization, can be employed to synthesize well-defined, soluble linear polymers. In these processes, the vinyl groups are selectively polymerized while the Si-Cl moiety is preserved as a pendant functional group on the polymer backbone. This approach enables the creation of advanced macromolecular architectures with predetermined molecular weights, low polydispersity indices (PDI), and specific block or gradient structures. These well-defined polymers can then serve as precursors for creating more precisely engineered networks in a subsequent cross-linking step.
Two prominent CPTs applicable to the vinyl groups of this compound are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for polymerizing vinyl monomers with a high degree of control. The process relies on a reversible equilibrium between active, propagating radical species and dormant species, mediated by a transition metal complex (typically a copper(I) complex with a nitrogen-based ligand).
Mechanism Principle: An alkyl halide initiator is activated by the copper(I) catalyst, which abstracts the halogen atom to form a propagating radical and a copper(II) deactivator complex. The radical can add a few monomer units before it is rapidly deactivated by the copper(II) species. This rapid activation-deactivation cycle ensures that all chains grow simultaneously and at a similar rate, leading to low PDI.
Application & Challenges: For this compound, ATRP would target the vinyl groups to form a linear polymer, poly[this compound]. A significant challenge is the potential for side reactions involving the pendant Si-Cl group, which could react with components of the catalytic system or trace impurities. Research in this area focuses on selecting catalyst/ligand systems that are tolerant of such functional groups or employing a protection-deprotection strategy for the Si-Cl bond. Successful ATRP yields a polymer with a reactive Si-Cl group at each repeating unit, creating a powerful macromolecular building block for subsequent grafting or cross-linking reactions.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another highly versatile CPT that provides excellent control over the polymerization of a wide range of monomers. It is mediated by a chain transfer agent, typically a dithioester or trithiocarbonate.
Mechanism Principle: In a RAFT process, an initiating radical adds to a monomer to form a propagating chain. This chain then adds to the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, which can reinitiate polymerization. The original propagating chain is now dormant, capped by the RAFT agent. This process of addition-fragmentation establishes a rapid equilibrium between active and dormant chains, allowing for controlled growth.
Application & Advantages: RAFT is often considered more tolerant of functional groups compared to other CPTs, making it a promising candidate for the polymerization of this compound. The polymerization of the vinyl groups mediated by a suitable RAFT agent would produce a well-defined linear polymer with a RAFT end-group and pendant Si-Cl groups. The resulting polymer can be chain-extended to form block copolymers or can be cross-linked through its pendant Si-Cl groups via hydrolytic condensation.
The table below compares these two controlled polymerization techniques in the context of this compound.
| Technique | Key Components | Mechanism Principle | Control Achieved | Potential Challenges with this compound |
|---|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Initiator (Alkyl Halide), Transition Metal Catalyst (e.g., Cu(I) complex), Ligand | Reversible deactivation of growing chains by a metal complex. | Predictable molecular weight (MW), low polydispersity index (PDI < 1.3). | The pendant Si-Cl group may be sensitive to or interfere with the catalyst system. |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Initiator (e.g., AIBN), RAFT Agent (e.g., Dithioester, Trithiocarbonate) | Reversible chain transfer between active and dormant species via a RAFT agent. | Predictable MW, low PDI (< 1.3), complex architectures (block, star). | Requires careful selection of RAFT agent compatible with vinylsilane monomers. Generally more functional group tolerant. |
Advanced Materials Applications Derived from Chloro Diethenyl Phenylsilane
Precursors for Silicone Polymers and Hybrid Resins
The trifunctional nature of chloro(diethenyl)phenylsilane makes it a critical precursor for creating cross-linked silicone polymers and organic-inorganic hybrid resins. The hydrolyzable chloro group allows for the formation of siloxane (Si-O-Si) backbones, the fundamental structure of silicones.
Design and Synthesis of Silicone Elastomers and Thermosets
Silicone elastomers and thermosets are synthesized from this compound primarily through a two-step process. First, the chloro group undergoes hydrolysis to form a reactive silanol (B1196071) intermediate, diethenylphenylsilanol. This intermediate can then undergo condensation polymerization.
The presence of two vinyl groups per molecule is crucial for the curing process, which typically involves a platinum-catalyzed hydrosilylation reaction. In this step, a hydrosilane (containing Si-H bonds) is added across the vinyl groups, leading to the formation of a stable, cross-linked three-dimensional network. This process is a common method for producing silicone elastomers. The density of these cross-links, which dictates whether the final material is a flexible elastomer or a rigid thermoset, can be controlled by the ratio of vinyl groups to Si-H groups in the formulation.
For example, co-polymerizing this compound with difunctional silanes like dichlorodimethylsilane (B41323) allows for the creation of linear polydimethylsiloxane (B3030410) (PDMS) chains with pendant diethenylphenylsilyl groups. These pendant vinyl groups can then be cross-linked to form a robust network.
Modulating Mechanical and Thermal Properties through Structural Variations
The incorporation of the bulky and rigid phenyl group from this compound into the polymer backbone significantly impacts the material's properties. Phenyl groups are known to increase the thermal stability of silicone polymers by hindering depolymerization reactions at high temperatures. This results in materials with higher decomposition temperatures compared to standard polydimethylsiloxanes.
Furthermore, the phenyl group disrupts the regular, helical structure of PDMS chains, which inhibits crystallization at low temperatures. This leads to a lower glass transition temperature (Tg) and maintains the flexibility of the elastomer over a wider temperature range. The introduction of phenyl groups can increase the glass transition temperature of a silicone gel from -121.29 °C to -117.71 °C and increase the thermal decomposition temperature at 10% weight loss from 440.5 °C to 480.0 °C.
The mechanical properties, such as tensile strength and hardness, can be tailored by adjusting the cross-link density, which is directly related to the concentration of this compound in the polymer formulation. A higher concentration leads to a more rigid network.
Table 1: Influence of Phenyl Content on Silicone Polymer Properties
| Property | Standard PDMS | Phenyl-Modified Silicone (Low Phenyl Content) | Phenyl-Modified Silicone (High Phenyl Content) |
| Glass Transition Temp. (Tg) | ~ -125 °C | ~ -118 °C | ~ -110 °C |
| Thermal Stability (TGA, 10% loss) | ~ 420 °C | ~ 450 °C | ~ 480 °C |
| Tensile Strength | Low | Moderate | High |
| Refractive Index | ~ 1.40 | ~ 1.45 | ~ 1.50 |
Interfacial Adhesion Promotion via Silane (B1218182) Coupling Agents
Silane coupling agents are hybrid organic-inorganic compounds that create a durable bond between dissimilar materials. This compound can function as a coupling agent, with its reactive chloro group enabling it to bond to inorganic surfaces while its vinyl groups can co-react with an organic polymer matrix.
Surface Treatment of Inorganic Fillers and Substrates
The primary mechanism for surface treatment involves the reaction of the chloro group with surface hydroxyl (-OH) groups present on inorganic materials like glass fibers, silica (B1680970), and metal oxides. This reaction forms a stable covalent bond (Si-O-Substrate) and releases hydrochloric acid as a byproduct.
The process typically involves:
Hydrolysis: In the presence of trace moisture on the substrate surface, the Si-Cl bond can hydrolyze to a Si-OH group.
Condensation: The newly formed silanol group condenses with the hydroxyl groups on the inorganic surface, forming a strong siloxane linkage.
Self-Condensation: Adjacent silanol groups on the surface can also co-condense, forming a durable, cross-linked polysiloxane layer on the filler's surface.
This surface layer presents the organic-compatible vinyl and phenyl groups outwards, ready to interact with a polymer matrix.
Development of Advanced Polymer Composites
When these surface-treated inorganic fillers are incorporated into a polymer matrix (such as polyester, epoxy, or polyethylene), the vinyl groups on the silane can copolymerize or react with the polymer during the curing process. This covalent bonding across the interface is significantly stronger than the weak van der Waals forces present in untreated composites.
This enhanced interfacial adhesion leads to a more efficient transfer of stress from the flexible polymer matrix to the rigid filler, resulting in a composite material with substantially improved mechanical properties.
Table 2: Effect of Silane Treatment on Glass Fiber/Epoxy Composite Properties
| Property | Untreated Glass Fibers | Glass Fibers Treated with this compound |
| Tensile Strength | Baseline | Increased by 30-50% |
| Flexural Strength | Baseline | Increased by 40-60% |
| Interlaminar Shear Strength | Low | Significantly Increased |
| Water Absorption | High | Reduced |
The improved adhesion also enhances the composite's resistance to moisture and harsh environmental conditions, as the robust interface prevents water from penetrating and degrading the bond between the filler and the matrix.
Tailored Surface Modification for Functional Materials
Beyond its role as a simple adhesion promoter, this compound can be used to impart specific functionalities to material surfaces. The attached phenyl groups can modify the surface energy, increasing its hydrophobicity and altering its refractive index.
The vinyl groups serve as versatile chemical handles on the surface. They can be used to graft a wide range of other functional molecules via various chemical reactions, such as:
Hydrosilylation: Attaching other silicon-based molecules.
Free-radical polymerization: Growing polymer brushes from the surface to control wetting, biocompatibility, or lubrication.
Thiol-ene "click" chemistry: A highly efficient reaction for attaching sulfur-containing molecules, including biomolecules or specialty polymers.
This ability to create tailored surfaces is valuable in fields such as microelectronics, sensor technology, and biomedical devices, where precise control over surface properties is essential for performance. For instance, modifying the surface of a biosensor with this compound could provide a platform for the subsequent attachment of specific proteins or DNA strands.
Creation of Hydrophobic and Oleophobic Surfaces
Organosilanes are frequently used to create water-repellent (hydrophobic) and oil-repellent (oleophobic) surfaces. This is achieved by modifying a surface with a thin layer of silane molecules. The chloro- group on a silane can react with hydroxyl (-OH) groups present on many surfaces (like glass, metals, or ceramics) in the presence of moisture, forming a stable, covalent bond with the substrate.
The diethenyl (vinyl) and phenyl groups of a molecule like this compound would then be oriented away from the surface. The phenyl groups, being organic and nonpolar, can contribute to hydrophobicity. The vinyl groups offer reactive sites for further chemical modifications, such as grafting other polymers to tailor surface properties. For a surface to be highly hydrophobic or oleophobic, organosilanes containing long-chain fluorinated alkyl groups are often employed, as the low surface energy of fluorocarbon chains is highly effective at repelling both water and oils. rsc.orggoogle.com
General Performance of Silane-Based Hydrophobic Coatings:
| Property | Typical Value/Observation |
| Water Contact Angle | > 90° (hydrophobic), >150° (superhydrophobic) |
| Oil Contact Angle | > 90° (oleophobic) |
| Coating Thickness | Typically nanoscale to a few micrometers |
| Adhesion | Covalent bonding to hydroxylated surfaces |
Biomedical and Electronic Surface Coatings
In the biomedical field, silane coatings are investigated for improving the biocompatibility of implants, controlling cell adhesion, and creating antimicrobial surfaces. mdpi.commdpi.com The ability to functionalize a surface with specific organic groups allows for the tailoring of biological interactions. For instance, hydrophilic coatings can reduce protein adsorption and subsequent inflammatory responses. mdpi.com The vinyl groups in this compound could potentially be used to attach bioactive molecules, such as peptides or polymers like polyethylene (B3416737) glycol (PEG), to a surface to enhance its biocompatibility. mdpi.com
In electronics, conformal coatings are applied to printed circuit boards (PCBs) and other components to protect them from moisture, dust, and corrosive environments. wikipedia.orgelectronicadhesive.com Silane-based coatings can provide a thin, durable, and electrically insulating layer. The phenyl groups in this compound would suggest good thermal stability, a desirable property for electronic applications. The covalent bond formed with the substrate ensures the durability of the protective layer.
Fabrication of Novel Organic-Inorganic Hybrid Architectures
Sol-Gel Processes and Hybrid Material Design
The sol-gel process is a versatile method for creating solid materials, particularly metal oxides, from small molecules (precursors) in a solution. wikipedia.org Organosilanes, often referred to as precursors in this context, are key components in the synthesis of organic-inorganic hybrid materials. mdpi.com This process involves two main reactions: hydrolysis and condensation.
Hydrolysis: The chloro- group on the silane reacts with water to form a silanol group (-Si-OH).
Condensation: The silanol groups then react with each other or with other precursor molecules to form a network of silicon-oxygen-silicon (siloxane) bridges.
When an organosilane like this compound is used, the organic phenyl and vinyl groups are not affected by these reactions and become incorporated into the final inorganic silica network. mdpi.com This results in a hybrid material that combines the properties of both the organic (e.g., flexibility from the organic groups) and inorganic (e.g., hardness and stability from the silica network) components. The vinyl groups provide reactive sites for further polymerization or grafting, allowing for the creation of complex, multifunctional materials.
Integration into Nanostructured Materials and Devices
The functional groups on organosilanes are crucial for their integration into nanostructured materials. They can be used to modify the surface of nanoparticles, preventing them from clumping together and allowing them to be dispersed in various solvents or polymer matrices. nih.govnih.gov The chloro- group of this compound could be used to attach the molecule to the surface of inorganic nanoparticles that have hydroxyl groups.
The exposed phenyl and vinyl groups would then alter the surface chemistry of the nanoparticles. The phenyl groups could enhance compatibility with aromatic polymer matrices, while the vinyl groups could be used to covalently link the nanoparticles into a polymer network during the fabrication of a nanocomposite device. This surface functionalization is essential for creating materials with tailored optical, electronic, or mechanical properties for use in advanced devices. nih.gov
Theoretical Investigations and Computational Chemistry of Chloro Diethenyl Phenylsilane
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of Chloro(diethenyl)phenylsilane. These methods allow for the determination of molecular orbital (MO) energies, electron density distribution, and various reactivity descriptors.
The electronic properties of this compound are governed by the interplay of its constituent functional groups: the phenyl ring, the two vinyl (diethenyl) groups, and the chloro-silane center. The phenyl group acts as a π-electron system that can conjugate with the vinyl groups, influencing the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The silicon atom, being less electronegative than carbon and chlorine, and the chlorine atom, with its electron-withdrawing nature, significantly polarize the molecule.
The vinyl groups are key to the molecule's reactivity, particularly in polymerization reactions. The π-bonds of the ethenyl groups are regions of high electron density, making them susceptible to electrophilic attack and radical addition. The Si-Cl bond is also a significant reactive site, susceptible to nucleophilic substitution, which is a common reaction pathway for chlorosilanes.
Computational studies on analogous vinyl-substituted organosilanes reveal that the HOMO is typically localized on the π-system of the vinyl and phenyl groups, while the LUMO is often centered on the silicon atom and its substituents. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity.
| Reactivity Descriptor | Typical Calculated Value (eV) for Analogous Compounds | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Indicates the ability to donate electrons. |
| LUMO Energy | -0.5 to -1.5 | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.0 to 7.0 | Relates to chemical stability and reactivity. |
| Ionization Potential | 8.0 to 9.0 | Energy required to remove an electron. |
| Electron Affinity | 0.5 to 1.5 | Energy released upon gaining an electron. |
| Chemical Hardness (η) | 2.5 to 3.5 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.0 to 2.0 | A measure of the ability to act as an electrophile. |
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling is a powerful technique to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.
A key reaction for this compound is hydrosilylation, where a Si-H bond adds across a C=C double bond. While this molecule itself does not have a Si-H bond, its vinyl groups can readily participate in hydrosilylation reactions with other silanes. Computational studies on the hydrosilylation of vinylsilanes have elucidated the mechanisms of both catalyzed and uncatalyzed reactions. These studies often reveal multi-step pathways involving the formation of intermediate complexes and transition states with specific geometries and energies. researchgate.netrsc.orgacs.org
Another important class of reactions is the substitution at the silicon center, where the chlorine atom is replaced by another functional group. Computational modeling can predict the feasibility of these reactions with various nucleophiles and help to understand the role of solvents and catalysts.
The following table presents hypothetical activation energies for key reaction steps involving this compound, based on computational studies of similar compounds.
| Reaction Type | Elementary Step | Hypothetical Activation Energy (kcal/mol) |
|---|---|---|
| Radical Polymerization of Vinyl Group | Initiation (Radical addition to C=C) | 5 - 10 |
| Propagation (Addition of monomer to growing chain) | 7 - 12 | |
| Nucleophilic Substitution at Si-Cl | Formation of pentacoordinate intermediate | 10 - 15 |
| Departure of leaving group | 2 - 5 | |
| Catalytic Hydrosilylation of Vinyl Group | Oxidative addition of Si-H to catalyst | 15 - 20 |
| Reductive elimination of product | 5 - 10 |
Simulations of Polymerization Processes and Resultant Macrostructures
Molecular dynamics (MD) and Monte Carlo simulations are powerful computational methods to model the polymerization of this compound and predict the structure and properties of the resulting polymers. These simulations can provide insights into the polymer chain growth, conformation, and the morphology of the bulk material. mdpi.com
Simulations can model various types of polymerization, including radical, anionic, and coordination polymerization. The choice of simulation method and force field is crucial for accurately representing the interactions between the monomer units and the growing polymer chain.
For this compound, simulations can explore how the bulky phenylsilyl group influences the stereochemistry of the polymer backbone. The resulting polymer, poly(this compound), is expected to have interesting properties due to the presence of the silicon and chlorine atoms. MD simulations can predict properties such as the glass transition temperature, density, and mechanical moduli of the polymer.
Furthermore, these simulations can be used to study the morphology of the polymer, including the extent of chain entanglement and the formation of amorphous or semi-crystalline regions. The interactions between the phenyl rings of adjacent monomer units can lead to specific packing arrangements that influence the bulk properties of the material.
The table below lists key parameters that would be used in a molecular dynamics simulation of the polymerization of this compound, along with their significance.
| Simulation Parameter | Typical Value / Method | Significance |
|---|---|---|
| Force Field | COMPASS, AMBER, or custom parameterized | Defines the potential energy of the system as a function of atomic coordinates. |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls the thermodynamic variables of the simulation (e.g., temperature, pressure). |
| Time Step | 1 fs | The interval between successive steps in the simulation. |
| Simulation Time | ns to μs | The total duration of the simulation, determining the extent of polymerization and equilibration. |
| Temperature | 300 - 500 K | Influences the rate of reaction and the mobility of the polymer chains. |
| Monomer Concentration | Varied | Affects the rate of polymerization and the resulting molecular weight distribution. |
Predictive Design of Functional Materials Based on this compound
Computational chemistry plays a crucial role in the predictive design of new functional materials derived from this compound. By leveraging the insights gained from quantum chemical calculations and polymerization simulations, it is possible to tailor the properties of these materials for specific applications.
One approach is to use Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov These models establish a mathematical relationship between the molecular structure of the monomer and the macroscopic properties of the resulting polymer. For polymers derived from this compound, QSPR models could be developed to predict properties such as refractive index, dielectric constant, thermal stability, and gas permeability.
Computational screening can be employed to explore the effects of chemical modifications to the this compound monomer. For example, by replacing the phenyl group with other aromatic or aliphatic groups, or by substituting the chlorine atom with different functional groups, it is possible to create a virtual library of monomers. The properties of the corresponding polymers can then be predicted computationally, allowing for the identification of promising candidates for synthesis and experimental testing.
Potential applications for functional materials based on this compound include high-performance dielectrics, gas separation membranes, and precursors for ceramic materials. The presence of silicon in the polymer backbone can impart high thermal stability and desirable optical properties. The ability to functionalize the polymer through the Si-Cl bond provides a versatile platform for creating materials with tailored surface properties or for cross-linking the polymer chains to enhance mechanical strength.
The following table outlines a hypothetical predictive design workflow for developing a new functional material based on this compound.
| Step | Computational Method | Objective | Predicted Outcome |
|---|---|---|---|
| 1. Monomer Library Generation | In silico chemical modification | Create a diverse set of this compound derivatives. | A virtual library of novel monomers. |
| 2. Property Prediction | DFT and QSPR | Predict key electronic and physical properties of the monomers and their corresponding polymers. | A ranked list of monomers based on desired polymer properties. |
| 3. Polymerization Simulation | Molecular Dynamics | Simulate the polymerization of the most promising monomers to predict polymer structure and morphology. | Detailed structural models of the new polymers. |
| 4. Performance Evaluation | Virtual testing based on simulated properties | Assess the potential performance of the new materials in specific applications (e.g., as a dielectric). | Identification of the top candidate materials for experimental synthesis. |
Future Perspectives and Innovations in Chloro Diethenyl Phenylsilane Research
Sustainable and Green Synthesis Strategies
The traditional synthesis of organosilanes, including chloro(diethenyl)phenylsilane, often involves multi-stage processes that can be resource-intensive. mdpi.com The foundational Müller-Rochow process, while a breakthrough for industrial-scale production of organosilicon monomers, presents its own challenges. mdpi.comresearchgate.net Consequently, the future of this compound synthesis is geared towards greener and more sustainable methodologies.
Key areas of development include:
Alternative Feedstocks and Reaction Pathways: Research is moving towards chlorine-free synthesis routes, with alcohols being explored as potential alternatives to chlorocarbons. researchgate.net The direct synthesis of alkoxysilanes from silicon and alcohols represents a greener approach that could be adapted. mdpi.com For this compound, this could mean exploring pathways that introduce the vinyl and phenyl groups through more atom-economical reactions.
Energy-Efficient Processes: Mechanochemistry, which uses mechanical force to induce chemical reactions, is emerging as a powerful green chemistry tool for the synthesis of organosilanes with reduced solvent use and energy consumption. researchgate.net
Flow Chemistry: Continuous flow microreactor systems offer a sustainable process for the functionalization of hydrosilanes. sci-hub.se These systems allow for precise control over reaction conditions, rapid reaction times, and can facilitate the safe use of highly reactive intermediates like organolithium compounds, potentially enabling more efficient and scalable synthesis of functionalized phenylsilanes. sci-hub.se
Photochemical Methods: The use of visible light to mediate synthetic transformations is a promising sustainable approach. nih.gov Photoinduced synthesis of related organosilicon compounds, such as silanols from hydrosilanes, highlights the potential for developing light-driven methods that operate under ambient conditions, minimizing energy input and byproducts. nih.gov
Catalysis Development for Enhanced Selectivity and Efficiency
The synthesis of this compound involves the formation of two vinyl-silicon bonds, typically via the hydrosilylation of acetylene (B1199291) or a protected equivalent with a dichlorophenylsilane. A major challenge in this process is controlling the regio- and stereoselectivity to yield the desired isomer. nih.govntu.edu.sgscientificspectator.com Future research is intensely focused on developing advanced catalytic systems to overcome these hurdles.
Shift to Earth-Abundant Metal Catalysts: While platinum complexes are highly effective for hydrosilylation, their cost and environmental concerns are driving research towards catalysts based on earth-abundant metals like iron, cobalt, and nickel. acs.orgfrontiersin.org Recent advancements have shown that catalysts based on these metals can offer unique and high selectivity for various organosilanes. frontiersin.orgbohrium.com For instance, cobalt complexes have been developed for the highly selective and controllable hydrosilylation of acetylene, which could be tailored for the synthesis of divinylsilanes. acs.org
Ligand Design for Selectivity Control: The selectivity of a metal catalyst is profoundly influenced by its ligand sphere. The development of platinum complexes with bulky N-heterocyclic carbene (NHC) ligands has enabled the highly selective synthesis of specific vinylsilane isomers (β-E). nih.govrsc.org Similarly, rhodium-NHC complexes are known to catalyze the selective formation of β-Z isomers. mdpi.com Future work will involve designing sophisticated ligands for earth-abundant metal catalysts to precisely control the sequential and selective addition of two vinyl groups to a phenylchlorosilane precursor.
Heterogeneous and Recyclable Catalysts: To improve the sustainability of the process, there is a strong push towards developing heterogeneous catalysts. Platinum supported on materials like titania has been shown to be an effective and reusable catalyst for alkyne hydrosilylation, offering high yields and selectivity while allowing for easy separation and recycling. researchgate.net
The table below summarizes catalyst systems and their observed selectivity in vinylsilane synthesis, indicating the types of innovations that could be applied to this compound production.
| Catalyst System | Metal | Selectivity Profile | Reference |
| [Pt(IPr*OMe)(dvtms)] | Platinum | High β-E selectivity for mono- and divinylsilanes. | nih.govrsc.org |
| Cobalt complex with adjustable ligands | Cobalt | Divergent synthesis; can be tuned for mono-, bis-, or trivinylsilanes. | acs.org |
| Iron complex with 2,9-diaryl-1,10-phenanthroline | Iron | High regioselectivity for 1,1-disilylalkanes via dihydrosilylation. | frontiersin.org |
| [RhCl(CO)2]2 | Rhodium | E/Z selectivity can be controlled by reactant concentration. | ntu.edu.sg |
| Platinum on Titania (Pt/TiO2) | Platinum | Heterogeneous catalyst, reusable, good regio- and stereoselectivity. | researchgate.net |
| Rhodium complexes with imidazolium-substituted phosphine | Rhodium | High selectivity for β(Z) isomers in aliphatic alkyne hydrosilylation. | mdpi.com |
Exploration of New Material Paradigms and Applications
This compound, with its phenyl group, two reactive vinyl groups, and a hydrolyzable chloro group, is a versatile building block for new materials. Future research will leverage this trifunctionality to create advanced materials with tailored properties.
Hybrid Organic-Inorganic Polymers: The vinyl groups are reactive sites for various polymerization and modification techniques, including olefin metathesis and silylative coupling. nih.govrsc.org This allows for the incorporation of the silane (B1218182) into complex polymer architectures. A significant area of innovation is the synthesis of functionalized polyhedral oligomeric silsesquioxanes (POSS). nih.govbeilstein-journals.org this compound can serve as a precursor to create POSS-containing hybrid materials with enhanced thermal stability, mechanical properties, and chemical resistance. nih.gov
Advanced Coatings and Composites: As a silane coupling agent, it can improve the adhesion between organic polymers and inorganic substrates. solubilityofthings.com Future work will focus on designing specialized coatings where the phenyl group contributes to hydrophobicity and thermal resistance, while the vinyl groups allow for covalent crosslinking into a durable polymer matrix, creating robust, weather-resistant, and chemically resistant surfaces. solubilityofthings.compolychemistry.com
Functional Materials for Electronics and Optics: The silylative coupling of olefins with vinylsilanes is a powerful method for creating stereodefined alkenylsilanes, which are valuable scaffolds for materials used in electronics. rsc.orgrsc.org By reacting this compound, researchers can synthesize arylene-vinylene derivatives and polymers. rsc.org These materials are of interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org
Interdisciplinary Research with Emerging Technologies
The full potential of this compound will be unlocked through collaboration across scientific and engineering disciplines, integrating its chemistry with emerging technologies. mkscienceset.com
Computational Chemistry and Materials Informatics: Theoretical and computational studies are crucial for predicting the reactivity of organosilanes and the properties of the resulting materials. researchgate.netchemrxiv.org Future research will increasingly rely on computational modeling to design catalysts with optimal selectivity for synthesizing this compound and to simulate the behavior of polymers derived from it. This can accelerate the discovery of new materials for specific applications, such as low-dielectric-loss insulators for advanced electronics. wiley.com
Nanotechnology and Sensor Development: The ability to functionalize surfaces and create hybrid materials makes this silane a candidate for applications in nanotechnology. mkscienceset.com It could be used to modify nanoparticles or create thin films for use in advanced sensors, where the organic groups can be tailored to interact with specific analytes while the siloxane backbone provides a stable matrix.
Integration with AI and Autonomous Systems: The development of new materials is increasingly intersecting with artificial intelligence and robotics. researchgate.netuis.no AI algorithms can analyze large datasets from experiments to predict reaction outcomes and optimize synthesis parameters. Autonomous robotic systems can then perform these optimized syntheses, accelerating the development cycle for new polymers and materials based on this compound. researchgate.net This interdisciplinary approach promises to rapidly expand the library of functional materials derived from this versatile compound. scicadence.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
